molecular formula C21H30N4O5S2 B11262368 N,N-diethyl-3,5-dimethyl-1-(3-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazole-4-sulfonamide

N,N-diethyl-3,5-dimethyl-1-(3-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B11262368
M. Wt: 482.6 g/mol
InChI Key: GRJHENSEHYHOFH-UHFFFAOYSA-N
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Description

N,N-DIETHYL-3,5-DIMETHYL-1-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C21H30N4O5S2

Molecular Weight

482.6 g/mol

IUPAC Name

N,N-diethyl-3,5-dimethyl-1-(3-piperidin-1-ylsulfonylbenzoyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C21H30N4O5S2/c1-5-23(6-2)32(29,30)20-16(3)22-25(17(20)4)21(26)18-11-10-12-19(15-18)31(27,28)24-13-8-7-9-14-24/h10-12,15H,5-9,13-14H2,1-4H3

InChI Key

GRJHENSEHYHOFH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-3,5-DIMETHYL-1-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the piperidine moiety: This can be done through a nucleophilic substitution reaction where the sulfonyl chloride reacts with piperidine.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-3,5-DIMETHYL-1-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N,N-DIETHYL-3,5-DIMETHYL-1-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes or receptors.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-3,5-DIMETHYL-1-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, leading to inhibition of their activity. The piperidine moiety can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpiperidine: A precursor in the synthesis of the target compound.

    N,N-Dimethylformamide: A common reagent in organic synthesis.

    2,6-Dimethylpiperidine: Another piperidine derivative with similar structural features.

Uniqueness

N,N-DIETHYL-3,5-DIMETHYL-1-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

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